1-Isopropylazetidin-3-amine

Oral bioavailability Pharmacokinetics Fluoroquinolone antibiotics

1-Isopropylazetidin-3-amine (CAS: 40363-02-8; also N-Isopropyl-3-azetidinamine, CAS: 888069-49-6) is a heterocyclic building block belonging to the azetidine-3-amine class. Its molecular formula is C6H14N2, with a molecular weight of 114.19 g/mol.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B15072844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylazetidin-3-amine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)N1CC(C1)N
InChIInChI=1S/C6H14N2/c1-5(2)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3
InChIKeyNORUUYRXMOOAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylazetidin-3-amine: Core Properties, Identity, and Role as a C7-Aminoazetidine Pharmacophore


1-Isopropylazetidin-3-amine (CAS: 40363-02-8; also N-Isopropyl-3-azetidinamine, CAS: 888069-49-6) is a heterocyclic building block belonging to the azetidine-3-amine class [1]. Its molecular formula is C6H14N2, with a molecular weight of 114.19 g/mol . The compound is defined by a rigid, saturated four-membered nitrogen-containing ring, substituted at the 1-position with an isopropyl group and at the 3-position with a primary amine . It serves as a key pharmacophoric element, most notably as the C-7 substituent in the investigational fluoroquinolone antibiotic WQ-3810, where it imparts critical oral bioavailability and antibacterial potency [2]. Predicted physical properties include a boiling point of 128.8±8.0 °C and a pKa of 9.42±0.10 .

Why Generic Azetidine-3-amine Substitution Fails: 1-Isopropylazetidin-3-amine's Unique Pharmacokinetic and Synthetic Profile


Generic substitution with unsubstituted azetidine-3-amine or other N-alkyl variants is not a viable strategy for applications requiring oral bioavailability or high synthetic efficiency. The isopropyl moiety on the azetidine nitrogen is not an inert handle; it is a critical determinant of both pharmacokinetic performance and synthetic accessibility. A direct structure-activity relationship study on a series of fluoroquinolones demonstrated that while C0-C3 N-alkyl groups retained potent in vitro antibacterial activity, only the isopropyl and n-propyl variants achieved high oral absorption in rats (>90% at 10 mg/kg) [1]. Furthermore, the use of primary vs. secondary amines significantly impacts synthetic yield, with secondary amines (like the isopropyl group) providing moderate-to-high yields in the key single-step synthesis of the core scaffold [2]. Therefore, selecting the precise 1-isopropyl substitution is essential to simultaneously achieve high oral exposure in vivo and a robust, scalable chemical synthesis, outcomes not guaranteed by its close analogs [3].

Quantitative Differentiation Evidence: 1-Isopropylazetidin-3-amine vs. Key Analogs and Core Scaffolds


Oral Bioavailability in Rats: Superiority of Isopropyl over Shorter and Branched Alkyl Analogs

In a head-to-head comparative study of 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones, the compound incorporating the 1-isopropylazetidin-3-amine moiety (WQ-3810, 10e) demonstrated significantly higher oral absorption in rats compared to analogs with unsubstituted (C0), methyl (C1), ethyl (C2), and tert-butyl (C4) groups. The study showed that oral absorption rates increased with alkyl chain carbon count up to C3, with the isopropyl-substituted compound achieving a rate >90% at a 10 mg/kg dose [1]. This provides a clear, quantitative advantage for selection over the shorter-chain analogs in oral drug development.

Oral bioavailability Pharmacokinetics Fluoroquinolone antibiotics

In Vitro Antibacterial Potency Against Gram-Negative Bacteria: Comparable to Optimal Analogs, Vastly Superior to tert-Butyl Variant

A direct comparison of fluoroquinolone analogs revealed that the 1-isopropylazetidin-3-amine derivative (WQ-3810, 10e) maintained potent and similar antibacterial activity against Gram-negative bacteria when compared to its C0-C3 straight-chain N-alkyl counterparts. Critically, its activity was significantly higher than that of the tert-butyl (C4) analog (10f), which was markedly less potent [1]. This demonstrates that while optimal potency is maintained, the isopropyl group uniquely balances potency with the superior oral absorption noted elsewhere.

Antibacterial activity MIC Gram-negative bacteria

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Unsubstituted Scaffold

1-Isopropylazetidin-3-amine exhibits a calculated LogP (XLogP3) of approximately 0.55 [1], a significant increase in lipophilicity compared to the unsubstituted azetidine-3-amine core, which has a calculated LogP of -1.3 [2]. The predicted pKa for the isopropyl derivative is 9.42±0.10 , compared to an expected pKa around 11.0 for the primary amine in the unsubstituted scaffold. This 10-fold shift in lipophilicity and altered basicity directly impact passive membrane permeability and solubility, key parameters in drug design.

Lipophilicity pKa Physicochemical properties

Synthetic Efficiency: Yield Advantage in Single-Step Azetidine-3-amine Formation

A single-step methodology for synthesizing azetidine-3-amines directly from a bench-stable commercial material has been reported. The reaction yields are strongly influenced by the nature of the amine nucleophile. The protocol states that reactions with secondary amines proceed in moderate-to-high yield, while reactions with primary amines result in moderate-to-low yield [1]. Since 1-isopropylazetidin-3-amine is a secondary amine, its synthesis falls into the higher-yielding category, offering a practical advantage over analogous primary amine derivatives.

Synthetic methodology Reaction yield Building block synthesis

High-Value Application Scenarios for 1-Isopropylazetidin-3-amine Based on Quantitative Differentiation


Lead Optimization of Oral Antibacterial Agents Requiring High Bioavailability

This compound is specifically justified for use in programs aimed at developing novel orally active antibiotics, particularly fluoroquinolones or related classes. The direct evidence from the development of WQ-3810 demonstrates that incorporating the 1-isopropylazetidin-3-amine moiety at the C-7 position yields a molecule with both potent in vitro antibacterial activity and excellent oral absorption in rats (>90%) [1]. This established structure-activity relationship (SAR) provides a strong rationale for its selection over unsubstituted or shorter-chain analogs when oral dosing is a project requirement [1].

Pharmacokinetic Optimization of Azetidine-Containing Drug Candidates

The significant shift in lipophilicity (ΔLogP ≈ +1.85) [2][3] compared to the parent azetidine-3-amine scaffold positions this compound as a strategic tool for modulating passive membrane permeability. In scenarios where a lead compound suffers from poor cellular penetration or low oral absorption due to high polarity, introducing the 1-isopropylazetidin-3-amine fragment can provide a predictable and substantial increase in LogP, potentially improving the overall pharmacokinetic profile without the need for extensive, iterative analog synthesis [2][3].

Scalable and Efficient Synthesis of 3-Aminoazetidine Libraries

For research groups or CROs tasked with synthesizing diverse libraries of 3-aminoazetidine derivatives, the choice of amine is critical for synthetic throughput. The class-level evidence indicates that secondary amines, like 1-isopropylazetidin-3-amine, provide superior yields in a key single-step protocol compared to primary amines [4]. This translates to a more reliable and scalable route for generating this specific building block and its analogs, making it a preferred choice for parallel synthesis and scale-up activities where yield and efficiency are paramount [4].

Avoidance of Steric Clashes in the Active Site of Biological Targets

In structure-based drug design, the steric bulk of substituents must be carefully managed. The direct comparative SAR data from the WQ-3810 program shows that while the isopropyl group (C3) maintains high antibacterial potency, the larger tert-butyl (C4) group causes a significant loss in activity [1]. This finding supports the use of 1-isopropylazetidin-3-amine in situations where the N-substituent is predicted to be in a sterically constrained environment, such as an enzyme active site or receptor binding pocket. The data provides a clear warning against simply opting for a larger, more lipophilic group and instead validates the specific steric profile of the isopropyl moiety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.